

The Discovery and In-depth Technical Profile of Edifenphos: A Fungicidal Mainstay

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Compound of Interest

Compound Name: Edifenphos

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Edifenphos, an organophosphate fungicide introduced by Bayer in 1966, has played a significant role in the management of agricultural fungal diseases, particularly rice blast caused by *Pyricularia oryzae*. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activity of **Edifenphos**. It delves into its dual-action mode of action, involving the inhibition of both phosphatidylcholine and chitin biosynthesis in fungi. This document summarizes key toxicological and environmental fate data and provides illustrative experimental workflows and pathway diagrams to facilitate a deeper understanding of this important agrochemical.

Discovery and History

Edifenphos, chemically known as O-ethyl S,S-diphenyl phosphorodithioate, was introduced by Bayer in 1966.[1][2] Its development falls within the broader history of organophosphate compounds, which were initially synthesized in the 1850s and later developed as insecticides in Germany during the 1930s.[3] The successful application of organophosphates as insecticides paved the way for the exploration of their fungicidal properties. The 1960s marked a significant era in the development of systemic fungicides, with **Edifenphos** emerging as a key organophosphorus fungicide for the control of rice blast.[4] While the specific researchers behind its discovery are not readily available in public records, its introduction by Bayer marked a significant advancement in crop protection.

Chemical and Physical Properties

Edifenphos is a yellow to light brown liquid with a characteristic odor.[\[1\]](#)[\[5\]](#) It is soluble in many organic solvents but has low solubility in water.[\[1\]](#)[\[5\]](#)

Property	Value	Reference
IUPAC Name	O-ethyl S,S-diphenyl phosphorodithioate	[2] [6] [7]
Common Names	Edifenphos, EDDP, Hinosan®, Bayer 78418	[1] [6]
CAS Number	17109-49-8	[2] [6]
Molecular Formula	C ₁₄ H ₁₅ O ₂ PS ₂	[6]
Molecular Weight	310.37 g/mol	[6]
Physical State	Yellow to light brown liquid	[1] [5]
Boiling Point	154 °C at 0.01 mmHg	[1]
Specific Gravity	1.23 at 20°C/4°C	[1]
Vapor Pressure	10 ⁻⁴ to 10 ⁻² mmHg at 20-100°C	[1]
Water Solubility	Insoluble	[1] [5]
Solubility in Organic Solvents	Soluble in acetone, xylene, methanol, ether, chloroform, benzene	[1] [5]
Stability	Stable in acidic conditions; hydrolyzes in alkaline conditions	[5]

Synthesis of Edifenphos

The commercial synthesis of **Edifenphos** involves the reaction of O-ethyl phosphoryl dichloride with thiophenol in the presence of a base. An alternative method described involves the

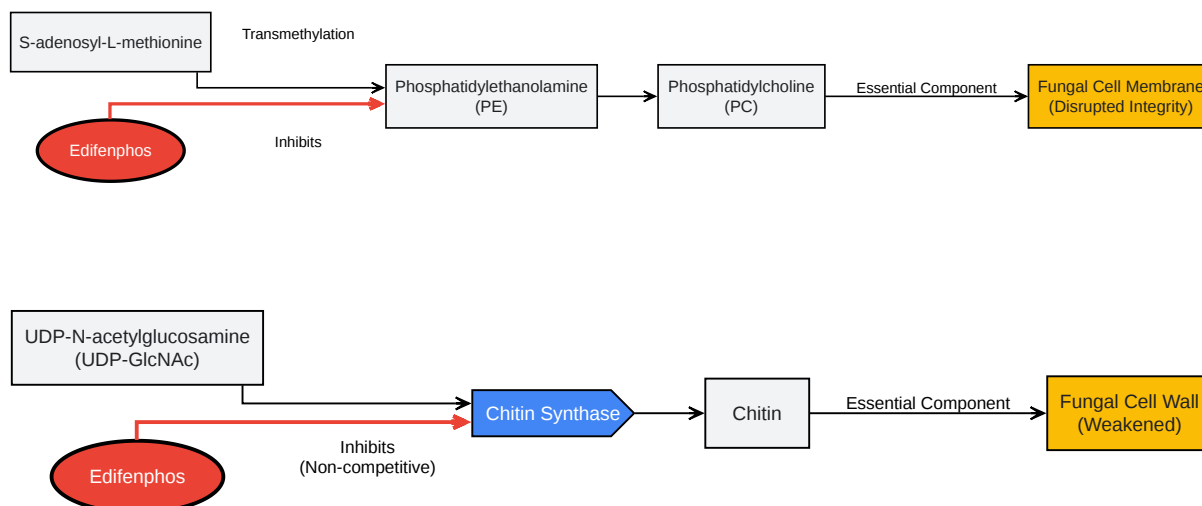
esterification of diphenyl dithiophosphoric acid with ethanol. This process starts with the reaction of phosphorus pentasulfide with phenol to produce diphenyl dithiophosphoric acid, which is subsequently treated with ethanol to yield **Edifenphos**.^[4]

Mode of Action

Edifenphos exhibits a dual mode of action against fungal pathogens, primarily by inhibiting the biosynthesis of essential cell membrane and cell wall components.

Inhibition of Phosphatidylcholine Biosynthesis

The primary antifungal mechanism of **Edifenphos** is the inhibition of phosphatidylcholine (PC) biosynthesis.^{[2][8][9]} PC is a major phospholipid component of fungal cell membranes, crucial for maintaining their structural integrity and function. **Edifenphos** specifically interferes with the transmethylation reaction of S-adenosyl-L-methionine, a key step in the PC synthesis pathway.^[8] This disruption leads to altered membrane permeability and ultimately inhibits fungal growth.^[9]





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